3-ethoxy-1,2,4-benzotriazine
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Overview
Description
3-ethoxy-1,2,4-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family. Benzotriazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused to a triazine ring with an ethoxy group attached to the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1,2,4-benzotriazine can be achieved through several methods. One common approach involves the cyclization of N-(2-aminoaryl)hydrazides. This method starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid. The resulting intermediate undergoes intramolecular cyclization to form 1,4-dihydrobenzotriazines, which are then oxidized to yield 1,2,4-benzotriazines .
Another method involves the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper(I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The resulting azo compounds are treated with trifluoroacetic acid to give 1,2,4-benzotriazines in excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-1,2,4-benzotriazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the triazine ring.
Substitution: Substituted benzotriazines with various functional groups.
Scientific Research Applications
3-ethoxy-1,2,4-benzotriazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-ethoxy-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. For example, some benzotriazine derivatives are known to act as hypoxia-activated prodrugs. Under hypoxic conditions, these compounds undergo bioreduction to generate cytotoxic radicals that cause oxidative damage to cancer cells . The molecular targets include hypoxia-inducible factor-1 (HIF-1) and related pathways involved in glucose metabolism, angiogenesis, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-benzotriazine: Known for its anticancer properties as a hypoxia-activated prodrug.
3-phenyl-1,2,4-benzotriazine: Exhibits antiviral and cytotoxic activities.
1,2,3-benzotriazine: Used in the synthesis of various biologically active compounds.
Uniqueness
3-ethoxy-1,2,4-benzotriazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
24478-28-2 |
---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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